PAR4 Antagonist Potency: 67-Fold Improvement Over 5-Hydrogen Analog
In a matched molecular pair comparison within the (1-benzyl-3-(6-methoxypyrimidin-3-yl)-1H-indol-2-yl)methanol PAR4 antagonist series, the compound bearing the 5-trifluoromethoxy substituent (9j) demonstrated a PAR4 IC₅₀ of 0.445 μM, while the unsubstituted 5-H analog (9a) showed an IC₅₀ > 30 μM [1]. This represents a >67-fold increase in PAR4 antagonistic potency conferred specifically by the 5-OCF₃ group.
| Evidence Dimension | PAR4 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.445 μM (compound 9j) |
| Comparator Or Baseline | 5-H analog (compound 9a): IC₅₀ > 30 μM |
| Quantified Difference | >67-fold improvement |
| Conditions | Calcium mobilization assay in HEK293 cells co-expressing PAR4/Gα15; γ-thrombin stimulation |
Why This Matters
This >67-fold potency gain, achieved solely through 5-position substitution, establishes that the trifluoromethoxy analog is essential for achieving nanomolar-range PAR4 activity in this scaffold class.
- [1] Temple, K. J. et al. J. Med. Chem. 2016, 59(16), 7690-7695. DOI: 10.1021/acs.jmedchem.6b00928. View Source
